Purity Specification: ≥98% vs. Common Analog Purity of 95-97%
For high-fidelity synthesis, especially in material science and pharmaceutical applications, purity is a critical differentiator. (3-Bromophenanthren-9-yl)boronic acid is reliably supplied with a purity specification of 'NLT 98%' (Not Less Than 98%) by vendors such as MolCore and Leyan . In direct comparison, the closely related analog 10-bromoanthracene-9-boronic acid is most commonly offered at a lower purity of 95% . Similarly, the non-brominated analog, 9-phenanthreneboronic acid, is frequently specified at 97% . The higher guaranteed purity of this specific compound reduces the risk of side reactions from impurities, potentially improving reaction yields and simplifying purification in demanding applications.
| Evidence Dimension | Assay Purity (GC/HPLC) |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) |
| Comparator Or Baseline | 10-Bromoanthracene-9-boronic acid: 95% (min purity spec) ; 9-Phenanthreneboronic acid: 97% |
| Quantified Difference | At least 1-3 percentage points higher purity specification. |
| Conditions | Vendor specification from technical datasheets. NLT = Not Less Than. |
Why This Matters
Higher initial purity specification can translate to higher synthetic yields and reduced need for downstream purification, which is a direct cost and time advantage in procurement.
